molecular formula C17H24N2O5 B2437278 Z-Val-Gly-Oet CAS No. 2766-17-8

Z-Val-Gly-Oet

Cat. No.: B2437278
CAS No.: 2766-17-8
M. Wt: 336.388
InChI Key: FZTGKCOLBDXREB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Gly-Oet, also known as N-benzyloxycarbonyl-valyl-glycine ethyl ester, is a synthetic peptide compound. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids, which contributes to its unique properties and functions.

Biochemical Analysis

Biochemical Properties

Z-Val-Gly-OEt plays a significant role in biochemical reactions. It is known to interact with enzymes such as proteases . The compound is used in the synthesis of dipeptides, indicating its interaction with other biomolecules like amino acids . These interactions are crucial for the formation of complex structures and the execution of biochemical reactions.

Cellular Effects

It is known that the compound plays a role in peptide synthesis, which is a fundamental cellular process

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes and other biomolecules. It is involved in the synthesis of dipeptides, indicating a potential role in enzyme activation

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of dipeptides

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes and other cofactors during this process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Gly-Oet typically involves the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. One common method includes the coupling of N-benzyloxycarbonyl-valine (Z-Val) with glycine ethyl ester (Gly-Oet) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesizers that automate the coupling and deprotection steps. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Properties

IUPAC Name

ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTGKCOLBDXREB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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